5-Methoxy-2-oxoindoline-1-carboxamide
CAS No.:
Cat. No.: VC20540403
Molecular Formula: C10H10N2O3
Molecular Weight: 206.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10N2O3 |
|---|---|
| Molecular Weight | 206.20 g/mol |
| IUPAC Name | 5-methoxy-2-oxo-3H-indole-1-carboxamide |
| Standard InChI | InChI=1S/C10H10N2O3/c1-15-7-2-3-8-6(4-7)5-9(13)12(8)10(11)14/h2-4H,5H2,1H3,(H2,11,14) |
| Standard InChI Key | YKASTVUWOMEEMG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)N(C(=O)C2)C(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The core structure of 5-methoxy-2-oxoindoline-1-carboxamide consists of an indoline scaffold fused with a pyrrolidine ring. Key substituents include:
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Methoxy group (-OCH) at position 5, enhancing electron-donating effects and influencing solubility.
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Oxo group (=O) at position 2, contributing to hydrogen-bonding interactions.
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Carboxamide (-CONH) at position 1, a common pharmacophore in drug design due to its hydrogen-bonding capacity .
The Z-configuration of the carboxamide group, inferred from analogous compounds, plays a critical role in its molecular interactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 206.20 g/mol | |
| SMILES | COc1ccc2c(c1)CC(=O)N2C(N)=O | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 4 | |
| XLogP3 | 1.2 (estimated) |
Synthesis and Characterization
Analytical Characterization
Critical techniques for structural confirmation include:
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NMR Spectroscopy: -NMR reveals the methoxy singlet (~δ 3.8 ppm) and carboxamide NH protons (~δ 6.5–7.0 ppm) .
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FT-IR: Strong absorptions at ~1650 cm (C=O stretch) and ~1250 cm (C-O of methoxy) .
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Mass Spectrometry: High-resolution MS confirms the molecular ion peak at m/z 206.20 .
Biological Activity and Mechanisms
Table 2: Comparative Bioactivity of Oxoindoline Derivatives
| Compound | IC (µM) | Target Pathway |
|---|---|---|
| 5-Methoxy-2-oxoindoline-1-carboxamide | Not reported | Inferred apoptosis |
| Analogous hydrazide derivative | 15.2 | Procaspase-3 activation |
Research Applications and Future Directions
Pharmaceutical Intermediate
The carboxamide group positions this compound as a versatile intermediate in synthesizing kinase inhibitors and antimicrobial agents. For instance, indoline carboxamides are precursors to compounds targeting cyclin-dependent kinases (CDKs) in cancer therapy .
Material Science
Oxoindoline derivatives are explored in OLED technology due to their electron-transport properties. The methoxy group’s electron-donating effects could improve luminescence efficiency in such applications.
Challenges and Opportunities
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